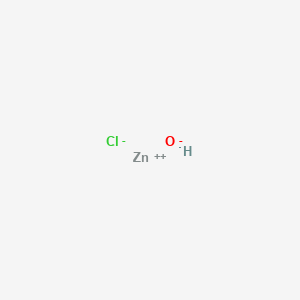

Zinc Chloride Hydroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is often referred to as tetrabasic zinc chloride, basic zinc chloride, zinc hydroxychloride, or zinc oxychloride . This compound is a colorless crystalline solid that is insoluble in water . Its naturally occurring form, simonkolleite, is a rare secondary mineral formed by the weathering of zinc-bearing slag .

準備方法

Zinc chloride hydroxide can be prepared by hydrolysis of a zinc chloride solution in the presence of a base such as sodium hydroxide or ammonia . The reactions are as follows:

- 5 ZnCl₂ + 8 NaOH + H₂O → Zn₅(OH)₈Cl₂·H₂O + 8 NaCl

- 5 ZnCl₂ + 8 NH₃ + 9 H₂O → Zn₅(OH)₈Cl₂·H₂O + 8 NH₄Cl

化学反応の分析

Zinc chloride hydroxide undergoes various chemical reactions, including:

Reaction with Acids: It reacts with hydrochloric acid to form zinc chloride and water.

Reaction with Bases: It can be converted to zinc hydroxide by reacting with sodium hydroxide.

科学的研究の応用

Zinc chloride hydroxide has several scientific research applications:

作用機序

The mechanism of action of zinc chloride hydroxide involves its role as a zinc source. Zinc is a cofactor in many enzymes and mediates several catalytic, structural, and regulatory roles in the body . It is cytoprotective against reactive oxygen species-mediated apoptosis through the action of metallothioneins . Zinc also enhances the up-regulation of A20 mRNA, which decreases NF-kappaB activation, leading to decreased gene expression and generation of pro-inflammatory cytokines .

類似化合物との比較

Zinc chloride hydroxide can be compared with other zinc compounds such as:

Zinc oxide (ZnO): Used in sunscreens, rubber manufacturing, and as a catalyst.

Zinc sulfate (ZnSO₄): Used in agriculture as a fertilizer and in medicine as a dietary supplement.

Zinc nitrate (Zn(NO₃)₂): Used in the synthesis of other zinc compounds and as a mordant in dyeing.

This compound is unique due to its layered hydroxide structure, which provides specific hydration and adsorption properties similar to natural clays .

特性

CAS番号 |

55802-61-4 |

|---|---|

分子式 |

ClHOZn |

分子量 |

117.8 g/mol |

IUPAC名 |

zinc;chloride;hydroxide |

InChI |

InChI=1S/ClH.H2O.Zn/h1H;1H2;/q;;+2/p-2 |

InChIキー |

VOSQOLXQDQZVCL-UHFFFAOYSA-L |

正規SMILES |

[OH-].[Cl-].[Zn+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)

![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)

![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)

![Bis[chloro(difluoro)methyl]diselane](/img/structure/B14641115.png)